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DIETHYL(4-FORMYLPHENYL)PHOSPHONATE

Cat. No.: B1303802
CAS No.: 72436-45-4
M. Wt: 242.21 g/mol
InChI Key: KQJAWWYLJCTQNG-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Organic Synthesis and Materials Science

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are fundamental building blocks and reagents in numerous chemical disciplines. pku.edu.cnlongdom.org Their importance stems from the diverse reactivity and properties imparted by the phosphorus atom, which can exist in various oxidation states and coordination environments. longdom.org In organic synthesis, organophosphorus compounds are indispensable tools for the construction of complex molecules. For instance, phosphines are crucial ligands in transition-metal-catalyzed reactions, influencing the efficiency and stereoselectivity of these transformations. frontiersin.org Furthermore, phosphonates are widely recognized as superior alternatives to traditional Wittig reagents for the synthesis of alkenes. frontiersin.org

Beyond their role in synthesis, organophosphorus compounds have made significant inroads into materials science. Their inherent flame-retardant properties, coupled with low smoke and toxicity, make them environmentally favorable additives for polymers. frontiersin.org The strong coordination ability of the phosphoryl (P=O) group with metals also underpins their use as effective metal extractants. frontiersin.org The wide-ranging applications of organophosphorus compounds in fields as diverse as medicinal chemistry, agriculture, and catalysis underscore their profound impact on modern science and technology. pku.edu.cnfrontiersin.org

The Role of Phosphonate (B1237965) Esters as Versatile Synthetic Intermediates

Phosphonate esters, a subclass of organophosphorus compounds, are distinguished by a phosphorus atom bonded to one carbon atom and three oxygen atoms, with one of the oxygen atoms forming a double bond with phosphorus. This structural motif confers a unique blend of stability and reactivity, making them exceptionally versatile intermediates in organic synthesis. The presence of the electron-withdrawing phosphonate group can activate adjacent protons, facilitating a range of carbanion-based reactions.

A prime example of their utility is the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for the stereoselective synthesis of alkenes. nih.gov This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, which often leads to higher yields and cleaner reactions. Moreover, phosphonate esters can be readily modified through various chemical transformations, allowing for the introduction of diverse functional groups. mdpi.comnih.gov Their ability to participate in cross-coupling reactions, C-H activation, and as precursors to phosphonic acids further highlights their synthetic importance. nih.govbeilstein-journals.org The adaptability of phosphonate esters has cemented their status as a cornerstone of modern synthetic strategy, enabling the construction of a wide array of complex organic molecules. nih.gov

Overview of Research Trajectories for Diethyl(4-formylphenyl)phosphonate

This compound is a bifunctional molecule that incorporates both a reactive aldehyde group and a synthetically versatile diethyl phosphonate moiety. This unique combination has positioned it as a valuable building block in several areas of chemical research.

One significant research trajectory involves its use as a precursor in the synthesis of more complex molecules. The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig-type reactions, and the formation of imines and other derivatives. The phosphonate group, in turn, can be utilized in Horner-Wadsworth-Emmons reactions or serve as a stable anchoring group in more elaborate molecular architectures.

A notable application of this compound is in the field of peptide chemistry. Research has demonstrated the use of related tri(4-formylphenyl) phosphonate derivatives as recyclable supports in liquid-phase peptide synthesis. nih.gov In this context, the formyl group acts as a point of attachment for the growing peptide chain, and the phosphonate core facilitates purification and recycling of the support. nih.gov

Furthermore, the structural framework of this compound makes it a target for the development of novel materials. For instance, phosphonate-containing polymers have been investigated for their flame-retardant properties and as components in functional materials. europa.eu The presence of the aromatic ring and the polar phosphonate and formyl groups suggests potential applications in areas such as coordination chemistry and the design of organic-inorganic hybrid materials.

The synthesis of this compound itself is an area of interest, with various methods being explored to achieve efficient and scalable production. orgsyn.orgchemicalbook.com The continued exploration of its reactivity and the development of new applications are expected to further solidify its role as a valuable tool in the arsenal (B13267) of synthetic chemists.

Chemical Data for this compound

PropertyValue
CAS Number 72436-45-4
Molecular Formula C11H15O4P
Molecular Weight 242.21 g/mol
IUPAC Name diethyl (4-formylphenyl)phosphonate
Canonical SMILES CCOP(=O)(C1=CC=C(C=C1)C=O)OCC
InChI InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3
InChIKey KQJAWWYLJCTQNG-UHFFFAOYSA-N

Data sourced from PubChem CID 2773714 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15O4P B1303802 DIETHYL(4-FORMYLPHENYL)PHOSPHONATE CAS No. 72436-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diethoxyphosphorylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAWWYLJCTQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378662
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72436-45-4
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 4 Formylphenyl Phosphonate

Palladium-Catalyzed Cross-Coupling Approaches

The palladium-catalyzed cross-coupling reaction, particularly the Hirao reaction, stands as a prominent method for the formation of a carbon-phosphorus bond, enabling the synthesis of aryl phosphonates. This approach involves the reaction of an aryl halide with a dialkyl phosphite (B83602) in the presence of a palladium catalyst and a base.

Synthesis from 4-Bromobenzaldehyde (B125591) and Diethyl Phosphite

The direct synthesis of diethyl(4-formylphenyl)phosphonate is effectively achieved through the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with diethyl phosphite. This reaction, a specific application of the Hirao coupling, provides a reliable route to the target molecule. The general scheme involves the reaction of the aryl bromide with diethyl phosphite in the presence of a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor, and a suitable base to neutralize the hydrogen bromide formed during the reaction. nih.govnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the palladium-catalyzed synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: While early Hirao reactions utilized tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), modern variations often employ more stable and efficient catalyst systems. nih.gov A combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been shown to be effective, sometimes allowing for lower catalyst loadings. nih.gov The use of specific ligands can be crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov

Base and Solvent Effects: Triethylamine (B128534) is a commonly used base in these reactions, serving to neutralize the generated acid. nih.govresearchgate.net The choice of solvent can also significantly impact the reaction outcome, with solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) often providing good results. nih.gov In some instances, the reaction can be performed under solvent-free conditions. nih.gov

Table 1: Optimization of Palladium-Catalyzed Synthesis of Aryl Phosphonates
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)-Et₃NTolueneRefluxGood nih.gov
2Pd(OAc)₂ (1)dppfEt₃NCH₃CNRefluxGood nih.gov
3Pd(OAc)₂ (1)dppfEt₃NDMF110Good nih.gov

Visible-Light-Promoted Synthetic Routes

In recent years, visible-light-promoted reactions have emerged as a powerful and environmentally friendly alternative for the formation of C-P bonds. These methods often proceed under mild conditions without the need for transition metal catalysts.

Application in Aryl Halide Activation

Visible light can be utilized to activate aryl halides, such as 4-bromobenzaldehyde, towards phosphonylation. This activation typically involves the generation of an aryl radical, which then reacts with a phosphorus-containing reagent. researchgate.netrsc.org These reactions can be performed with or without a photocatalyst. In photocatalyst-free systems, the aryl halide itself may form an electron donor-acceptor (EDA) complex that absorbs visible light, leading to the formation of the reactive aryl radical. rsc.org Alternatively, organic dyes like Eosin Y or Rhodamine 6G can be employed as photocatalysts to facilitate the single-electron transfer process. mdpi.com This approach offers a transition-metal-free pathway to aryl phosphonates, which is particularly advantageous in the synthesis of materials for pharmaceutical applications where metal contamination is a concern. mdpi.com

Alternative Synthetic Strategies for Related Phosphonate (B1237965) Esters

While palladium catalysis and photoredox strategies are prominent, other methods, particularly those derived from the classical Michaelis-Arbuzov reaction, offer alternative pathways to aryl phosphonates.

Michaelis-Arbuzov Reaction Derivatives

The traditional Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgjk-sci.com The direct reaction of aryl halides with trialkyl phosphites is generally difficult due to the lower reactivity of the C(sp²)-X bond compared to a C(sp³)-X bond. wikipedia.org However, variations of this reaction have been developed to synthesize aryl phosphonates.

One such modification involves the use of metal catalysts, effectively a hybrid of the Michaelis-Arbuzov and cross-coupling approaches. organic-chemistry.org Another strategy involves photochemical activation, where irradiation with light can promote the reaction between an aryl halide and a trialkyl phosphite, sometimes in the presence of a photosensitizer. nih.gov Lewis acid catalysis has also been shown to facilitate the Michaelis-Arbuzov reaction with certain substrates. organic-chemistry.org These adapted Michaelis-Arbuzov methods provide additional tools for the synthesis of the this compound core structure, although they may be less direct than the palladium-catalyzed Hirao reaction for this specific target.

Table 2: Comparison of Synthetic Methodologies
MethodologyReactantsKey Features
Palladium-Catalyzed Cross-Coupling 4-Bromobenzaldehyde, Diethyl phosphiteHigh efficiency, well-established, requires catalyst and base.
Visible-Light-Promoted Synthesis 4-Bromobenzaldehyde, Diethyl phosphiteMild conditions, often metal-free, emerging technology.
Michaelis-Arbuzov Reaction Derivatives 4-Halobenzaldehyde, Triethyl phosphiteClassic C-P bond formation, may require modification for aryl halides.

Chemical Reactivity and Transformation Mechanisms of Diethyl 4 Formylphenyl Phosphonate

Reactivity of the Formyl Group

The formyl group, an aromatic aldehyde, is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The carbonyl carbon of the formyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. This electrophilicity drives numerous condensation reactions. A key application is in the formation of imines (Schiff bases) through reaction with primary amines. This type of reaction is fundamental in various synthetic strategies, including the use of related tri(4-formylphenyl) phosphonate (B1237965) derivatives as recyclable supports in liquid-phase peptide synthesis, where the aldehyde provides a reversible linkage point for amino acids. kul.pl

The formyl group can also participate in other classical aldehyde condensation reactions, such as the formation of acetals with alcohols under acidic catalysis or aldol-type reactions with enolates, further highlighting its synthetic versatility.

The formyl group of Diethyl(4-formylphenyl)phosphonate serves as an ideal electrophilic substrate in the Horner-Wadsworth-Emmons (HWE) reaction. acs.org This powerful olefination method is used to synthesize alkenes with high stereoselectivity. In this context, this compound acts as the aldehyde component, reacting with a stabilized phosphonate carbanion (a Wittig-Horner reagent) to form a new carbon-carbon double bond.

The reaction mechanism begins with the deprotonation of a separate phosphonate reagent to generate a nucleophilic carbanion. acs.org This carbanion then attacks the electrophilic carbonyl carbon of the formyl group on this compound. acs.orgmdpi.com This is followed by the formation of a key oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup. mdpi.comorganic-chemistry.org A significant advantage of the HWE reaction is its strong preference for the formation of the thermodynamically more stable (E)-alkene. acs.orgwikipedia.org

The general applicability of the HWE reaction to aldehydes is well-documented, making it a reliable method for extending the carbon chain at the formyl position of the title compound.

Table 1: Key Features of the Horner-Wadsworth-Emmons (HWE) Reaction

Feature Description Reference
Reagents Aldehyde (e.g., this compound) + Stabilized Phosphonate Carbanion acs.org
Product Alkene (predominantly E-isomer) + Water-soluble phosphate salt acs.orgmdpi.comwikipedia.org
Mechanism Nucleophilic addition of phosphonate carbanion to aldehyde, formation of an oxaphosphetane intermediate, and elimination. acs.orgmdpi.comorganic-chemistry.org
Advantages High (E)-stereoselectivity, use of more nucleophilic and less basic carbanions compared to Wittig reagents, easy removal of byproducts. acs.orgorganic-chemistry.org

| Variations | Still-Gennari modification allows for selective synthesis of (Z)-alkenes using electron-withdrawing groups on the phosphonate reagent. | acs.orgwikipedia.org |

Reactivity of the Phosphonate Moiety

The diethyl phosphonate group offers a second site for chemical modification, involving transformations at the phosphorus center or cleavage of the ester groups.

While the phosphorus atom in a phosphonate is already in its highest oxidation state (P(V)), the diethyl ester groups can be readily cleaved to yield the corresponding phosphonic acid. This transformation is more accurately described as a hydrolysis or dealkylation rather than an oxidation of the phosphorus center. This conversion is crucial for applications where the free phosphonic acid is required, such as in the synthesis of biologically active compounds or materials where the phosphonic acid group acts as a metal chelator or surface anchor. rsc.org

A common and effective method for this de-esterification involves treating the diethyl phosphonate with a mixture of trimethylsilyl (B98337) chloride (TMSCl) and an iodide salt like potassium iodide (KI) or sodium iodide (NaI). organic-chemistry.org This procedure results in the formation of silyl (B83357) ester intermediates that are readily hydrolyzed upon workup to afford the final phosphonic acid.

Table 2: Selected Reagents for Conversion of Diethyl Phosphonates to Phosphonic Acids

Reagent System Conditions Product Reference
Trimethylsilyl chloride (TMSCl), Potassium Iodide (KI) Chloroform, 25°C, 24h (4-formylphenyl)phosphonic acid organic-chemistry.org
Sodium Iodide (NaI) Heating in a suitable solvent Ethyl sodium (4-formylphenyl)phosphonate salt, then acidification osti.gov

The reduction of a phosphonate to a phosphine (B1218219) is a challenging transformation due to the high stability of the phosphorus-oxygen bonds. Direct conversion is not typically feasible. Instead, the reduction is generally accomplished via a two-step sequence involving an intermediate phosphine oxide.

Conversion to Phosphine Oxide: The diethyl phosphonate can first be converted into a tertiary phosphine oxide. This is achieved through reaction with organometallic reagents, such as Grignard reagents (R-MgBr). A reliable method uses a Grignard reagent in the presence of sodium trifluoromethanesulfonate (B1224126) (NaOTf) as an additive, which facilitates the displacement of the ethoxy groups and formation of new P-C bonds, yielding a tertiary phosphine oxide. mdpi.com

Reduction of Phosphine Oxide: The resulting phosphine oxide is then reduced to the corresponding tertiary phosphine. This second step is a more common transformation with several established methods. acsgcipr.org A variety of reducing agents, particularly silanes like phenylsilane (B129415) (PhSiH₃) or tetramethyldisiloxane (TMDS) in the presence of a catalyst, are effective for this deoxygenation. acs.orgstackexchange.com The choice of reductant is critical as it can influence the stereochemical outcome if the phosphorus center is chiral. acsgcipr.org

This two-step pathway provides a viable, albeit indirect, route from the phosphonate to the phosphine derivative.

The term "reactions involving carbon-phosphorus bonds" in the context of phosphonates primarily refers to nucleophilic substitution at the tetrahedral phosphorus center, leading to the displacement of one of the ethoxy (-OEt) leaving groups. The direct cleavage of the aryl C-P bond is energetically unfavorable and rare under typical conditions.

A modern and highly versatile method for achieving nucleophilic substitution at the phosphorus atom involves electrophilic activation of the phosphonate. Treatment of the diethyl phosphonate with triflic anhydride (B1165640) (Tf₂O) generates a highly reactive phosphonium (B103445) species. This intermediate can then be converted in situ to a monochlorophosphonyl species by adding a chloride source. This electrophilic intermediate is readily attacked by a wide range of nucleophiles, resulting in the formation of mixed phosphonates, phosphonamidates (from amine nucleophiles), and phosphonothioates (from thiol nucleophiles).

This strategy exhibits excellent functional group tolerance, allowing for the modification of the phosphonate moiety without affecting other sensitive parts of the molecule, such as the formyl group. The mechanism of nucleophilic substitution at a phosphoryl center can proceed either through a concerted, Sₙ2-like pathway or a stepwise, associative mechanism involving a pentacoordinate intermediate, depending on the specific reactants and conditions.

Table 3: Scope of Nucleophilic Substitution at the Phosphonate Center via Triflic Anhydride Activation

Nucleophile Type Example Nucleophile Product Class Reference
Alcohols Isopropanol, Phenol (B47542), Propargyl alcohol Mixed Phosphonate Esters
Thiols Thiophenol Phosphonothioates
Amines Benzylamine, Morpholine Phosphonamidates

Cross-Coupling Reactions Involving the Phenyl Ring

The synthesis of arylphosphonates, including this compound, often relies on transition-metal-catalyzed cross-coupling reactions. These methods are crucial for forming the carbon-phosphorus (C–P) bond, directly attaching the phosphonate group to the phenyl ring. The Hirao coupling is a key example of such a reaction.

The Hirao reaction involves the palladium-catalyzed cross-coupling of a dialkyl phosphite (B83602) with an aryl halide. nih.gov This reaction has been refined to improve yields and expand its applicability to a wider range of substrates, including those that previously gave poor results. nih.gov For instance, the use of a Pd(OAc)₂ catalyst with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand has proven effective for coupling various aryl and heteroaryl halides with dialkyl phosphites. nih.gov This improved catalytic system works well for multi-gram scale synthesis and has even shown promise for the coupling of less reactive aryl chlorides. nih.gov

The general reaction proceeds by the coupling of an aryl halide (like 4-bromobenzaldehyde) with a dialkyl phosphite (such as diethyl phosphite) in the presence of a palladium catalyst and a base. While early methods often required high catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), newer protocols have achieved good yields with as little as 1 mol% of the palladium catalyst. nih.gov The reaction is typically performed in a solvent, although solvent-free conditions have also been reported. nih.gov The choice of phosphite is also a significant factor; for example, triisopropyl phosphite is sometimes preferred over triethyl phosphite because its higher boiling point allows for higher reaction temperatures and the resulting alkyl halide byproduct is less reactive. nih.gov

Table 1: Examples of Hirao Cross-Coupling for Aryl Phosphonate Synthesis This table presents representative conditions for the Hirao coupling, analogous to the synthesis of this compound.

Aryl HalidePhosphiteCatalyst SystemBaseConditionsProductYieldReference
3-BromopyridineDiethyl phosphitePd(PPh₃)₄ (5 mol%)Et₃NNeat, RefluxDiethyl pyridin-3-ylphosphonate77% nih.gov
2-ChloropyrazineDiethyl phosphitePd(OAc)₂/dppf (1 mol%)Et₃NToluene, 110 °CDiethyl pyrazin-2-ylphosphonate85% nih.gov
4-BromoacetophenoneDiisopropyl phosphitePd(OAc)₂/dppf (1 mol%)Et₃NToluene, 110 °CDiisopropyl (4-acetylphenyl)phosphonate94% nih.gov
4-ChlorobenzonitrileDiisopropyl phosphitePd(OAc)₂/dppf (1 mol%)Et₃NDMF, 110 °CDiisopropyl (4-cyanophenyl)phosphonate58% nih.gov

Multi-Component Reactions

The formyl group of this compound serves as a reactive handle for various multi-component reactions (MCRs). Among the most significant is the Kabachnik-Fields reaction, which is a one-pot synthesis of α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite. wikipedia.orgmdpi.com In this context, this compound acts as the carbonyl component.

The reaction mechanism typically proceeds through one of two pathways, often dependent on the basicity of the amine. mdpi.comorganic-chemistry.org One pathway involves the initial formation of an imine (a Schiff base) from the reaction between the aldehyde (this compound) and a primary amine. This is followed by the nucleophilic addition of a second phosphite molecule (hydrophosphonylation) across the C=N double bond of the imine intermediate. wikipedia.orgresearchgate.net This pathway is favored by weakly basic amines like aniline. The alternative route involves the formation of an α-hydroxyphosphonate intermediate, which is then substituted by the amine. mdpi.com

The Kabachnik-Fields reaction is highly versatile and can be catalyzed by various substances, including Lewis acids like indium(III) chloride, magnesium perchlorate, and cerium(III) chloride, or conducted under catalyst-free and solvent-free microwave conditions. organic-chemistry.orgnih.gov The products of this reaction, α-aminophosphonates, are valuable as they are considered phosphorus analogues of α-amino acids and have applications in drug discovery. wikipedia.orgorganic-chemistry.org

A closely related transformation is the Pudovik reaction, which is a two-component reaction involving the addition of a dialkyl phosphite to a pre-formed imine. wikipedia.org Essentially, the Kabachnik-Fields reaction often incorporates an in-situ Pudovik reaction as its final step. researchgate.net

Table 2: Representative Kabachnik-Fields Reaction with Aromatic Aldehydes This table illustrates the reaction of various aromatic aldehydes (as analogues for this compound) with amines and diethyl phosphite.

Aldehyde ComponentAmine ComponentPhosphite ComponentCatalyst/ConditionsProduct TypeYieldReference
BenzaldehydeAnilineDiethyl phosphiteNiCl₂ (10 mol%), RefluxDiethyl (phenylamino)(phenyl)methylphosphonate92% nih.gov
4-ChlorobenzaldehydeAnilineDiethyl phosphiteNbCl₅ (2 mol%), RefluxDiethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate94% nih.gov
4-MethoxybenzaldehydeBenzylamineDiethyl phosphiteMg(ClO₄)₂, MeCN, 80 °CDiethyl (benzylamino)(4-methoxyphenyl)methylphosphonate92% nih.gov
BenzaldehydeAnilineDiethyl phosphiteCeCl₃·7H₂O, Solvent-free, 50 °CDiethyl (phenylamino)(phenyl)methylphosphonate95% nih.gov

Applications of Diethyl 4 Formylphenyl Phosphonate As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The presence of both a formyl group and a diethyl phosphonate (B1237965) moiety on the same aromatic ring makes diethyl(4-formylphenyl)phosphonate a powerful tool for the construction of intricate organic structures. These two functional groups can be manipulated independently or in concert to achieve a wide array of molecular designs.

Diversification of Aromatic Aldehyde Frameworks

The formyl group of this compound serves as a handle for various olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.comwikipedia.org This reaction involves the condensation of the aldehyde with a stabilized phosphonate ylide to form an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org By employing a range of phosphonate ylides, a diverse library of stilbene-like derivatives bearing a diethylphosphonate group can be synthesized. rsc.orgnih.govresearchgate.net This strategy allows for the systematic modification of the molecular framework, introducing a variety of substituents and extending the conjugation of the aromatic system.

The general scheme for the HWE reaction involving this compound is depicted below:

HWE Reaction Scheme

Table 1: Examples of Stilbene (B7821643) Derivatives Synthesized via Horner-Wadsworth-Emmons Reaction

Ylide PrecursorResulting Stilbene DerivativePotential Application Areas
Triethyl phosphonoacetateEthyl 4'-(diethoxyphosphoryl)stilbene-4-carboxylateMaterials science, liquid crystals
Diethyl (cyanomethyl)phosphonate4'-(Diethoxyphosphoryl)stilbene-4-carbonitrileOrganic electronics, fluorescent probes
Diethyl benzylphosphonate4-(Diethoxyphosphoryl)-4'-phenylstilbenePharmaceuticals, photophysical studies

Construction of Substituted Phenylphosphonate (B1237145) Derivatives

The formyl group in this compound can be readily transformed into a variety of other functional groups, enabling the synthesis of a wide range of substituted phenylphosphonate derivatives. nih.govresearchgate.net For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, while reduction affords a hydroxymethyl group. These new functional groups can then be utilized in subsequent reactions such as esterification, amidation, or etherification, further diversifying the molecular structure.

Moreover, the phosphonate moiety itself can be modified. For example, the diethyl ester can be hydrolyzed to the corresponding phosphonic acid, a key functional group in the design of biologically active molecules and materials with specific binding properties. nih.gov The combination of modifications at both the formyl and phosphonate sites provides a powerful strategy for creating a library of multifunctional phenylphosphonate derivatives.

Utility in the Synthesis of Porphyrin Frameworks

Porphyrins and their derivatives are a critical class of macrocyclic compounds with widespread applications in areas ranging from medicine to materials science. This compound serves as a crucial precursor in the synthesis of functionalized porphyrins.

Modified Lindsey Method for Porphyrin Synthesis

The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins. harvard.edu In a modified version of this method, this compound can be used as the aldehyde component in a condensation reaction with pyrrole (B145914). This acid-catalyzed reaction, followed by oxidation, leads to the formation of a tetraphenylporphyrin (B126558) (TPP) core where one or more of the phenyl rings is substituted at the para-position with a diethoxyphosphoryl group. rsc.org The number of phosphonate-substituted phenyl rings can be controlled by the stoichiometry of the reactants.

The general reaction is as follows:

Lindsey Porphyrin Synthesis

Functionalization of Porphyrins via Diethoxyphosphoryl Substituents

The diethoxyphosphoryl groups introduced onto the porphyrin periphery serve as versatile handles for post-synthetic modification. rsc.org The phosphonate esters can be hydrolyzed to the corresponding phosphonic acids, which can improve the water solubility of the porphyrin or act as anchoring groups for binding to metal oxide surfaces in applications such as dye-sensitized solar cells. rsc.orgnih.gov Furthermore, the phosphonic acid can be converted into other functional groups, allowing for the attachment of various moieties to tailor the properties of the porphyrin for specific applications, such as targeted drug delivery or catalysis.

Precursor for Calixresearchgate.netresorcinol Derivatives

Calixarenes are a class of macrocyclic compounds formed by the condensation of a phenol (B47542) and an aldehyde. Calix[n]resorcinols, a subset of calixarenes, are synthesized from the condensation of resorcinol (B1680541) with an aldehyde. This compound can function as the aldehyde component in this reaction, leading to the formation of novel phosphonate-functionalized calixresorcinols. researchgate.netresearchgate.net

The acid-catalyzed condensation of resorcinol with this compound is expected to produce a mixture of cyclic oligomers, with the size of the macrocycle (n) being influenced by the reaction conditions. By carefully controlling these conditions, it is possible to favor the formation of calix researchgate.netresorcinols, where five resorcinol units are bridged by five phenylphosphonate moieties. These macrocycles possess a unique three-dimensional cavity and are decorated with multiple phosphonate groups, making them attractive candidates for applications in host-guest chemistry, ion sensing, and catalysis. The mechanism of such condensation reactions has been theoretically studied, providing insights into the formation of different linkages. mdpi.com

Role in the Synthesis of Phosphonate-Containing Heterocycles

The formyl group in this compound is a key functional group that enables its use in the synthesis of a wide array of phosphonate-bearing heterocyclic compounds. Heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. By incorporating a phosphonate group, the properties of these heterocycles can be significantly modified.

The primary synthetic strategy involves the reaction of the aldehyde functionality with various di-nucleophiles, leading to condensation and subsequent cyclization to form the heterocyclic ring. The diethyl phosphonate group remains intact on the phenyl ring, yielding a heterocycle substituted with a phosphonate-functionalized phenyl group.

Common classes of heterocycles that can be synthesized from this compound include:

Phosphonate-substituted Pyrazoles and Pyrimidines: Reaction with hydrazines or their derivatives can yield pyrazoles, while reaction with compounds like urea (B33335) or thiourea (B124793) can lead to pyrimidines.

Phosphonate-substituted Diazepines: Condensation with various diamines, such as ethylenediamine (B42938) or 1,2-phenylenediamine, can be employed to construct seven-membered diazepine (B8756704) rings. alfa-chemistry.com

Phosphonate-substituted Imines and Aminophosphonates: The formyl group readily condenses with primary amines to form imines (Schiff bases). organic-chemistry.org These imines can be stable final products or can serve as intermediates for further reactions, such as reduction to secondary amines or addition of H-phosphonates to form α-aminophosphonates. organic-chemistry.org

The general approach involves a one-pot or multi-step sequence where the aldehyde of this compound reacts to form an intermediate that undergoes an intramolecular cyclization. The specific reaction conditions (solvent, temperature, catalyst) determine the final heterocyclic product.

Table 1: Examples of Heterocycle Synthesis from this compound

Reactant(s)Potential Heterocyclic Product ClassGeneral Reaction Type
Hydrazine (B178648) Hydrate (H₂N-NH₂)PyrazolesCondensation/Cyclization
Ethylenediamine1,4-DiazepinesCondensation/Cyclization
1,2-Phenylenediamine1,4-BenzodiazepinesCondensation/Cyclization
Primary Amine (R-NH₂) + Diethyl H-phosphonateα-AminophosphonatesCondensation followed by Pudovik Reaction

Integration into Polymer Architectures

The bifunctional nature of this compound also makes it a valuable precursor for creating phosphorus-containing polymers. The aldehyde group can be chemically transformed into a polymerizable group, such as a vinyl group, allowing it to act as a monomer. The resulting polymers feature phosphonate groups appended to the main chain, which can be further modified to create materials with tailored properties.

To integrate this compound into a polymer backbone via common polymerization techniques like free-radical polymerization, the aldehyde group must first be converted into a polymerizable vinyl group (-CH=CH₂). This creates a styrene-type monomer, specifically Diethyl(4-vinylphenyl)phosphonate.

A primary method for this transformation is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgwikipedia.org

Wittig Reaction: This reaction involves treating this compound with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is generated in situ by reacting methyltriphenylphosphonium (B96628) bromide with a strong base. The ylide's nucleophilic carbon attacks the aldehyde's electrophilic carbon, leading to the formation of the desired alkene (the styrene (B11656) monomer) and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.orgthermofisher.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often preferred for its operational simplicity and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comwikipedia.orgnrochemistry.com In this case, a phosphonate carbanion is used instead of a phosphonium (B103445) ylide.

The successful conversion of the formyl group to a vinyl group transforms the molecule into a monomer, Diethyl(4-vinylphenyl)phosphonate, which is ready for polymerization.

Table 2: Key Olefination Reactions for Monomer Synthesis

Reaction NameKey Reagent for -CHO to -CH=CH₂Key ByproductGeneral Advantage
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)Triphenylphosphine oxide (Ph₃P=O)Widely applicable for converting aldehydes to alkenes. wikipedia.org
Horner-Wadsworth-EmmonsStabilized Phosphonate CarbanionDialkyl phosphate saltOften provides excellent E-selectivity and easier byproduct removal. organic-chemistry.orgconicet.gov.ar

Once the phosphonate-functionalized styrene monomer, Diethyl(4-vinylphenyl)phosphonate, is synthesized, it can be polymerized to create macromolecules with phosphorus-containing side chains. The common synthetic approach involves two main steps: polymerization of the phosphonate ester monomer followed by hydrolysis of the resulting polymer. nrochemistry.comnih.gov

Polymerization: The Diethyl(4-vinylphenyl)phosphonate monomer can be polymerized using various techniques, most commonly controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT allows for good control over the polymer's molecular weight and architecture. The result is a polymer with diethyl phosphonate groups regularly spaced along the polymer backbone.

Hydrolysis: The second step is the conversion of the phosphonate ester side chains into phosphonic acid groups. This is typically achieved by acidic or basic hydrolysis of the polymer. For instance, reacting the polymer with an excess of a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by treatment with methanol, or using concentrated aqueous acid (like HBr), can cleave the ethyl ester bonds. nrochemistry.com

This two-step process yields a side-chain phosphorus-containing polyacid. These acidic polymers are of interest for a range of applications, including as proton exchange membranes in fuel cells, dental adhesives, and biocompatible materials, due to their ability to bind ions and interact with biological systems.

Advanced Materials Research Utilizing Diethyl 4 Formylphenyl Phosphonate Derivatives

Development of Chromophore Dyads

The synthesis of chromophore dyads, particularly for applications in nonlinear optics (NLO), represents a significant area of research for diethyl(4-formylphenyl)phosphonate. These NLO materials are crucial for technologies like optical data storage, telecommunications, and frequency conversion. The performance of these materials is dependent on molecules with a large second-order hyperpolarizability (β), which is often achieved with a Donor-π-Acceptor (D-π-A) structure.

In this context, this compound serves as an excellent precursor for the acceptor part of the D-π-A system. The phosphonate (B1237965) group (–PO(OEt)₂) is a moderately strong electron acceptor. The key to forming the complete chromophore lies in the reactivity of the formyl group (–CHO). This aldehyde functionality allows for the creation of a π-conjugated bridge, typically a carbon-carbon double bond, which connects the acceptor moiety to an electron-donor group.

A primary synthetic route to achieve this is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govrsc.orgnih.gov In this reaction, the aldehyde group of this compound is reacted with a carbanion stabilized by a phosphonate or other electron-withdrawing group, which is attached to the donor part of the desired chromophore. This reaction is highly efficient for creating (E)-alkenes (trans double bonds), ensuring a linear and well-conjugated π-system, which is essential for efficient intramolecular charge transfer and, consequently, a high NLO response. researchgate.net

Research has shown that π-electron conjugated systems featuring a phosphonate group as the acceptor can exhibit significant second harmonic generation (SHG) activity. rsc.org For example, linking a strong electron donor like a dimethylamino group to the phosphonate acceptor via a stilbene-like (ethenyl) bridge, a structure readily formed from this compound, results in materials with strong NLO properties. The SHG efficiency of one such diphenyl phosphonate derivative was found to be 13 times greater than that of the industry-standard material, urea (B33335). rsc.org

Table 1: Synthesis of D-π-A Chromophores from this compound

Donor Precursor (Reactant for HWE) Resulting Chromophore Structure Key Property
Diethyl(4-(dimethylamino)benzyl)phosphonate Donor-π-Acceptor stilbene (B7821643) derivative with a terminal phosphonate group High second-order hyperpolarizability (β) for NLO applications. rsc.org
(4-Methoxyphenyl)methylphosphonate Donor-π-Acceptor stilbene derivative with a methoxy (B1213986) donor Enhanced intramolecular charge transfer characteristics.
Ferrocenyl-functionalized phosphonate ylide Organometallic D-π-A system Combination of redox activity and nonlinear optical properties.

Functionalization of Chemosensors and Sensing Materials

The dual functionality of this compound makes it a valuable component in the design of chemosensors for detecting various analytes, such as metal ions and anions. rsc.org A common strategy involves using the aldehyde group to construct a receptor site that changes its optical properties (color or fluorescence) upon binding to a target analyte.

The most prevalent method is the synthesis of Schiff bases. nih.govresearchgate.net The aldehyde group of this compound can be readily condensed with a primary amine that is part of a fluorophore (a fluorescent molecule). This reaction creates an imine (–C=N–) linkage, covalently attaching the phosphonate-phenyl unit to the signaling unit. The resulting Schiff base ligand can act as a selective chemosensor. rsc.orgnih.gov

In such a design, the imine nitrogen and other nearby atoms (like a hydroxyl group on the fluorophore) can form a coordination pocket for a specific metal ion. nih.gov When the target ion binds to this pocket, it can lead to several photophysical changes:

Chelation-Enhanced Fluorescence (CHEF): Binding of the ion can restrict the rotation around the C=N bond, leading to a rigid molecular structure. This rigidity reduces non-radiative decay pathways and significantly enhances the fluorescence intensity, signaling the presence of the ion. rsc.org

Photoinduced Electron Transfer (PET) Modulation: The sensor can be designed so that in its unbound state, a PET process quenches the fluorescence. Upon ion binding, the energy levels of the sensor's orbitals are altered, inhibiting the PET process and "turning on" the fluorescence.

The phosphonate group itself can also participate in the sensing mechanism. It can act as a binding site for certain cations or as a recognition site for phosphate-seeking biological molecules. nih.govnih.gov Furthermore, the phosphonate can be used to anchor the sensor molecule onto a solid support, such as silica, for the development of heterogeneous sensing devices. nih.gov

Table 2: Functionalization for Chemosensor Applications

Functionalization Reaction Target Analyte Sensing Mechanism
Schiff base condensation with an amino-functionalized fluorophore (e.g., aminocoumarin) Metal ions (e.g., Al³⁺, Cu²⁺, Fe³⁺) nih.govrsc.org Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).
Reaction with hydrazine (B178648) derivatives to form a hydrazone Anions (e.g., F⁻, AcO⁻) Change in color or fluorescence via hydrogen bonding interactions. researchgate.net
Immobilization on a surface via the phosphonate group Various analytes The aldehyde group remains free to react with analytes in a sample. nih.gov

Application in Redox Catalysis and Electron Transfer Systems

In the fields of redox catalysis and artificial photosynthesis, the ability to construct stable, efficient systems for electron transfer is paramount. This compound provides a molecular scaffold that can be integrated into such systems, primarily by leveraging the robust anchoring capability of the phosphonate group and the conjugated nature of the phenyl ring.

Phosphonate groups are known to form strong, hydrolytically stable bonds with the surfaces of metal oxide semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govacs.org This makes them superior anchoring groups compared to more commonly used carboxylates, especially for applications in aqueous environments. nih.govresearchgate.net In dye-sensitized solar cells or photocatalytic systems for hydrogen production, a photosensitizer (dye) must be attached to the semiconductor surface to enable efficient electron injection upon light absorption. By incorporating a phosphonate-functionalized molecule like this compound into a larger dye structure, researchers can ensure a durable and electronically favorable connection to the TiO₂ surface. rsc.org

The role of the this compound unit in these systems is twofold:

Anchoring Group: The phosphonate end securely attaches the entire molecular assembly to the catalyst support. nih.gov

Conjugated Spacer: The phenyl ring acts as a rigid, conjugated bridge that facilitates electron transfer from the photo-excited part of the molecule to the semiconductor's conduction band.

Furthermore, phosphonate moieties are used to build redox-active metal-organic frameworks (MOFs). rsc.orgresearchgate.netacs.org These porous materials have applications in catalysis and energy storage. By using linkers derived from molecules like this compound, it is possible to incorporate redox-active units into the framework's structure. mdpi.comnih.gov The aldehyde group offers a reactive handle for post-synthetic modification, allowing for the attachment of catalytic centers or other functional groups within the MOF pores. The entire process relies on the principles of proton-coupled electron transfer (PCET), where the movement of an electron is linked to the transfer of a proton, a fundamental mechanism in many catalytic reactions. acs.orgnih.gov

Table 3: Applications in Redox and Electron Transfer Systems

System Type Role of Phosphonate Derivative Application
Dye-Sensitized TiO₂ Anchoring a photosensitizer to the TiO₂ surface. nih.govacs.org Photocatalytic hydrogen production, dye-sensitized solar cells.
Metal-Organic Frameworks (MOFs) Serves as the organic linker connecting metal nodes. acs.org Heterogeneous catalysis, electrochemical energy storage. rsc.org
Surface Immobilization of Catalysts Covalently attaching a homogeneous catalyst to a solid support. nih.govnih.gov Creation of recyclable and stable catalytic systems.

Mechanistic Investigations of Reactions Involving Diethyl 4 Formylphenyl Phosphonate

Kinetic Studies of Formylation Reactions

The formylation of aryl halides, a key step in the synthesis of aromatic aldehydes like diethyl(4-formylphenyl)phosphonate, has been the subject of detailed kinetic analysis. The palladium-catalyzed formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) is a prominent industrial method. nih.govliverpool.ac.uk Kinetic studies reveal that the reaction order is complex and highly dependent on the nature of the substrate and reaction conditions.

A combined kinetic and computational analysis of the formylation of various substituted aryl bromides has provided significant insights. nih.govliverpool.ac.ukacs.org In many cases, the reaction shows first-order kinetics with respect to the palladium catalyst, suggesting that a monomeric palladium species is involved in the turnover-limiting step. liverpool.ac.ukacs.org Interestingly, the reaction is often zero-order in the aryl bromide substrate, indicating that the oxidative addition of the aryl bromide to the palladium center is not the rate-determining step under these conditions. liverpool.ac.ukacs.org

Hammett analysis, which correlates reaction rates with the electronic properties of substituents on the aryl ring, has revealed a nuanced picture. For electron-rich aryl bromides, the reaction rate is largely insensitive to the electronic nature of the substituent (a Hammett ρ value close to zero is observed). liverpool.ac.uk However, for electron-poor aryl bromides, a negative ρ value (e.g., -1.4) is observed, signifying that electron-withdrawing groups slow down the reaction. liverpool.ac.uk This suggests a change in the turnover-limiting sequence depending on the substrate's electronics, with the migratory insertion of carbon monoxide being more influential for electron-poor substrates. nih.govliverpool.ac.ukacs.org

The partial pressures of carbon monoxide and hydrogen also play a critical role. For both electron-rich and electron-poor substrates, the ratio of the desired aldehyde product to the hydrodebromination side product is dependent on the CO pressure, with lower pressures favoring the formation of the side product. nih.govacs.org

Table 1: Summary of Kinetic Parameters in Palladium-Catalyzed Formylation of Aryl Bromides

ParameterObservationImplication
Order in Catalyst First-orderA monomeric palladium species is involved in the rate-limiting step. liverpool.ac.ukacs.org
Order in Aryl Bromide Zero-orderOxidative addition is not the rate-determining step. liverpool.ac.ukacs.org
Hammett Analysis (Electron-Rich ArBr) ρ ≈ 0The reaction rate is not significantly affected by the electronic properties of the substituent. liverpool.ac.uk
Hammett Analysis (Electron-Poor ArBr) ρ = -1.4Electron-withdrawing groups decrease the reaction rate, suggesting a build-up of positive charge in the transition state of the rate-determining step. liverpool.ac.uk
CO Pressure Higher pressure favors formylationCO coordination and migratory insertion are crucial for product formation over side reactions. nih.govacs.org

Elucidation of Palladium-Catalyzed Reaction Pathways

The synthesis of this compound can be achieved through the palladium-catalyzed formylation of a suitable precursor, such as diethyl(4-bromophenyl)phosphonate. The catalytic cycle for this transformation is generally understood to proceed through a series of well-defined steps. nih.govnih.govresearchgate.net

The currently accepted mechanism for the palladium-catalyzed formylation of aryl bromides with CO/H₂ is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species. nih.govnih.gov This step forms a palladium(II) intermediate. Subsequently, migratory insertion of a carbon monoxide molecule into the palladium-aryl bond occurs, generating an acyl-palladium(II) complex. nih.gov

The final, product-forming step is the base-mediated hydrogenolysis of the acyl-palladium complex, which reductively eliminates the aldehyde product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govacs.org

In some systems, particularly with less efficient catalysts, stable three-coordinated neutral acylpalladium complexes have been isolated and characterized, providing direct evidence for key intermediates in the catalytic cycle. nih.govresearchgate.net The hydrogenolysis of these isolated complexes often requires more forcing conditions than the catalytic reaction, highlighting the role of the complete catalytic system in facilitating the product-forming step. nih.govresearchgate.net

Analysis of Transition States in Phosphonate-Forming Reactions

The formation of the phosphonate (B1237965) group in this compound typically occurs via reactions like the Michaelis-Arbuzov or the Hirao reaction. The transition states of these reactions have been investigated through computational studies, providing a deeper understanding of the bonding changes that occur.

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgwikipedia.org While typically used for alkyl halides, variations for aryl halides exist. nih.gov The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgwikipedia.org The transition state involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halide. This leads to a trigonal bipyramidal transition state where the phosphorus atom is partially bonded to both the incoming nucleophile and the leaving group. fossee.in Computational studies of SN2 reactions show that the geometry and energy of the transition state are highly sensitive to the nature of the reactants and the solvent. fossee.in For aryl halides, a direct SN2 reaction is generally disfavored; however, radical or metal-catalyzed variants proceed through different transition states. nih.govchinesechemsoc.org

The Hirao reaction , a palladium-catalyzed cross-coupling of a P(O)H compound (like a dialkyl phosphite) with an aryl halide, is a more direct route to arylphosphonates. nih.gov Quantum chemical calculations on the Hirao reaction have elucidated the key transition states. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the phosphite and reductive elimination. The transition state for the P-C coupling step is influenced more by the nature of the palladium catalyst than the intrinsic reactivity of the P(O)H compound. nih.gov The geometry of the transition state will involve the palladium center, the aryl group, and the incoming phosphite moiety, with the specific ligand environment on the palladium being a critical determinant of the activation energy.

Table 2: Key Features of Transition States in Phosphonate-Forming Reactions

ReactionKey Features of the Transition StateInfluencing Factors
Michaelis-Arbuzov (SN2) Trigonal bipyramidal geometry at the carbon center. Partial bond formation between carbon and phosphorus, and partial bond breaking between carbon and the leaving group. fossee.inSteric hindrance at the carbon center, nature of the leaving group, solvent polarity. wikipedia.orgfossee.in
Hirao Reaction (Pd-catalyzed) Complex involving the palladium center, the aryl group, the phosphite, and ancillary ligands. The geometry is dictated by the coordination sphere of the palladium.Electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst, nature of the aryl halide. nih.gov

Solvent and Catalytic Effects on Reaction Efficiency

The efficiency of the synthesis of this compound, particularly through palladium-catalyzed formylation, is highly dependent on the choice of solvent and catalyst system.

Solvent Effects: The solvent plays multiple roles, including dissolving the reactants and catalyst, and influencing the stability of intermediates and transition states. In palladium-catalyzed carbonylation reactions, solvents like toluene, dimethylformamide (DMF), and triethylamine (B128534) (which can also act as a base) are commonly used. nih.govorganic-chemistry.org The polarity of the solvent can be critical; for instance, DMF has been identified as an optimal solvent in some palladium-catalyzed formylations using CO₂ as the carbonyl source. organic-chemistry.org Recent research has also explored the use of more environmentally benign, renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), limonene, and dimethyl carbonate (DMC) for various palladium-catalyzed carbonylation reactions, with high efficiencies being reported in some cases. acs.org

Catalytic Effects: The choice of the palladium precursor and, more importantly, the phosphine ligand, has a profound impact on reaction efficiency. Bidentate ligands are often superior to monodentate ligands in carbonylation processes. nih.gov The ligand Xantphos, for example, has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov The ligand's bite angle and electron-donating properties are crucial for stabilizing the active catalyst and promoting the key steps of the catalytic cycle.

Bulky, electron-rich monodentate phosphines, such as di-1-adamantyl-n-butylphosphine (cataCXium A), are among the most efficient ligands for the formylation of aryl halides. liverpool.ac.uknih.gov These ligands promote the formation of the active monomeric palladium species and help to prevent catalyst deactivation. nih.gov The base used in the reaction, such as tetramethylethylenediamine (TMEDA) or triethylamine, is also a critical component of the catalytic system, facilitating the final reductive elimination step. nih.govnih.gov The optimization of the catalyst loading, ligand-to-metal ratio, and base is essential for achieving high yields and selectivity. acs.org

Table 3: Influence of Solvents and Catalysts on Palladium-Catalyzed Formylation

ComponentExamplesEffect on Reaction Efficiency
Solvents Toluene, DMF, Triethylamine, 2-MeTHF, LimoneneInfluences solubility, stability of intermediates, and can participate in the reaction (e.g., as a base). nih.govorganic-chemistry.orgacs.org
Palladium Precursors Pd(OAc)₂, Pd(dba)₂, PalladacyclesSource of the active Pd(0) catalyst. nih.govacs.orgacs.org
Phosphine Ligands Xantphos, cataCXium A, (t-Bu)₃PCrucial for catalyst stability, activity, and selectivity. Bulky, electron-donating ligands are often preferred. liverpool.ac.uknih.govnih.govacs.org
Bases TMEDA, Et₃N, K₂CO₃Facilitates the product-forming reductive elimination step and neutralizes the generated acid. nih.govnih.gov

A comprehensive review of available scientific literature indicates that detailed computational and theoretical studies specifically focused on this compound, covering the requested analyses, have not been extensively published. While this compound is utilized in various synthetic applications, dedicated research on its specific quantum chemical properties as outlined is not readily accessible.

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Density of States (DOS) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are routinely used to investigate the structural, electronic, and bonding characteristics of chemical compounds. For many organophosphorus compounds, these studies offer deep insights into their reactivity and properties.

However, for this compound, specific published data from these types of calculations—such as optimized geometric parameters, predicted vibrational frequencies, HOMO-LUMO energy gaps, NBO-derived charge distributions, DOS spectra, and QTAIM bond critical point analyses—are not available in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as requested:

Computational and Theoretical Studies of Diethyl 4 Formylphenyl Phosphonate

Non-Covalent Interaction (NCI) Theory

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of molecules. The Non-Covalent Interaction (NCI) index is a computational tool based on the electron density (ρ) and its reduced density gradient (RDG) that allows for the visualization and characterization of these weak interactions in real space. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified and visualized as isosurfaces.

In the context of this compound, NCI analysis can reveal a variety of intramolecular and intermolecular interactions that govern its structure and reactivity. The key interactions expected for this molecule include:

Van der Waals (vdW) Interactions: These are weak, dispersive forces that are ubiquitous. For this compound, these interactions would be present between the ethyl chains and the phenyl ring. In NCI plots, vdW interactions are typically characterized by broad, greenish isosurfaces, indicating low electron density and a small reduced density gradient.

Hydrogen Bonds: Although this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds can be formed. These interactions may occur intramolecularly between the ethyl hydrogens and the phosphoryl oxygen (P=O) or the formyl oxygen (C=O), or intermolecularly in a condensed phase. In NCI analysis, hydrogen bonds are represented by small, disc-like isosurfaces located between the participating atoms. The color of these isosurfaces can range from green for weaker interactions to blue for stronger ones, indicating a higher electron density at the bond critical point.

π-π Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions between molecules in the solid state or in solution. These interactions are crucial for crystal packing and can influence the electronic properties of the molecule. NCI plots visualize these interactions as broad, flat, greenish isosurfaces located between the parallel aromatic rings.

A theoretical NCI-RDG analysis of a dimer of this compound would likely reveal the presence of C-H···O interactions involving the formyl and phosphoryl groups, as well as π-π stacking between the phenyl rings. The RDG vs. sign(λ₂)ρ plot would exhibit characteristic spikes in the low-density, low-gradient region, corresponding to these weak interactions.

Table 1: Predicted Non-Covalent Interactions in this compound and their NCI Plot Signatures.
Interaction TypeParticipating Atoms/GroupsExpected Isosurface Appearancesign(λ₂)ρ Range (a.u.)
Van der WaalsEthyl chains, Phenyl ringLarge, delocalized green surfaces-0.01 to 0.01
Weak C-H···O Hydrogen BondC-H of ethyl/phenyl and O of P=O/C=OSmall, localized greenish-blue discs-0.02 to -0.01
π-π StackingPhenyl rings of adjacent moleculesBroad, flat green surfaces between rings-0.015 to 0.015

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactivity, intermolecular interactions, and electrophilic/nucleophilic sites. The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate electrostatic potentials.

For this compound, the MEP map would highlight the distinct electronic nature of its different functional groups.

Negative Regions (Red/Yellow): The most electron-rich areas are expected to be located around the oxygen atoms of the phosphoryl (P=O) and formyl (C=O) groups. These regions are characterized by a high density of lone pair electrons, making them the primary sites for electrophilic attack and hydrogen bond acceptance. The phosphoryl oxygen is generally more electron-rich than the formyl oxygen, which would be reflected by a more intense red color in the MEP map.

Positive Regions (Blue): Electron-deficient regions are anticipated around the hydrogen atoms of the ethyl groups and, to a lesser extent, the hydrogen atoms of the phenyl ring. The formyl proton (H-C=O) would also exhibit a degree of positive potential. These areas are susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon backbone of the ethyl groups and the aromatic ring would likely show a relatively neutral electrostatic potential, indicating a balanced charge distribution in these areas.

The MEP map provides a clear rationale for the molecule's reactivity. For instance, the negative potential on the phosphoryl and formyl oxygens explains their ability to coordinate with metal ions or participate in hydrogen bonding. Conversely, the positive potential on the hydrogens of the ethyl groups could be involved in weak intermolecular interactions.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound.
Atomic SitePredicted MEP Value Range (kcal/mol)Color RepresentationChemical Interpretation
Phosphoryl Oxygen (P=O)-45 to -60Deep RedStrongly nucleophilic, primary site for electrophilic attack
Formyl Oxygen (C=O)-30 to -45Orange to RedNucleophilic, site for electrophilic attack
Aromatic Ring (π-system)-10 to +5GreenRelatively neutral, can engage in π-stacking
Ethyl Group Hydrogens+15 to +25Light BlueElectrophilic, potential for weak H-bonding
Formyl Hydrogen+20 to +30BlueElectrophilic

Spectroscopic Characterization of Diethyl 4 Formylphenyl Phosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the structure of Diethyl(4-formylphenyl)phosphonate in solution. By analyzing various NMR experiments, including ¹H, ³¹P, and ¹³C spectra, a complete picture of the molecule's atomic arrangement and electronic environment can be assembled.

Proton (¹H) NMR

Proton NMR provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aldehyde, aromatic, and ethoxy protons.

This compound: The aldehyde proton (CHO) presents as a sharp singlet at approximately 10.07 ppm, a characteristic downfield shift indicating a proton attached to a carbonyl group iu.edu. The aromatic protons typically appear as a complex multiplet due to coupling with each other and with the phosphorus atom. The protons of the ethoxy groups show characteristic patterns: the methylene (B1212753) protons (-OCH₂CH₃) appear as a multiplet resulting from coupling to both the adjacent methyl protons (³JHH) and the phosphorus atom (³JHP), while the terminal methyl protons (-OCH₂CH₃) appear as a triplet.

Derivatives: The synthesis of more complex structures originating from this compound has been confirmed by ¹H NMR. For instance, the meso-substituted porphyrin, 5,10,15,20-Tetrakis[4-(diethoxyphosphoryl)phenyl]porphyrin (H₂(TPPP)), was synthesized via the condensation of pyrrole (B145914) with this compound rsc.org. The spectrum of this large, symmetrical derivative confirms the incorporation of the phosphonate (B1237965) moiety.

Compound/DerivativeProton Signals and Chemical Shifts (δ ppm)Coupling Constants (J Hz)Source
This compound 10.07 (s, 1H, CHO)Not specified iu.edu
H₂(TPPP) (Porphyrin Derivative) 9.08 (s, 8H, β-H), 8.52 (br dd, 4H, 2-HPh), 8.35–8.22 (m, 12H, 2-HPh and 3-HPh), 4.50–4.35 (m, 16H, OCH₂), 1.56 (t, 24H, Me)³JH-H = 8.0, ⁴JH-P = 4.1, ³JH-H = 7.1 rsc.org

Phosphorus (³¹P) NMR

³¹P NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds, providing direct insight into the chemical environment of the phosphorus atom. The chemical shift (δ) is sensitive to the nature of the substituents attached to the phosphorus. Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄) lincoln.ac.nz.

For dialkyl arylphosphonates, the ³¹P chemical shifts generally appear in a characteristic range. While a specific value for this compound is not detailed in the cited literature, analysis of its closely related derivatives shows that the electronic properties of the para-substituent on the phenyl ring significantly influence the ³¹P chemical shift. Electron-withdrawing groups tend to shift the resonance to a higher frequency (less shielded), while electron-donating groups cause a lower frequency shift (more shielded).

Derivative of Diethyl Phenylphosphonate (B1237145)para-Substituent³¹P Chemical Shift (δ ppm)Source
Diethyl (4-(trifluoromethyl)phenyl)phosphonate -CF₃16.18 rsc.org
Diethyl (4-fluorophenyl)phosphonate -F17.66 rsc.org
Diethyl (4-nitrophenyl)phosphonate -NO₂14.82 rsc.org
Diethyl (4-methoxyphenyl)phosphonate -OCH₃19.6 rsc.org

Carbon (¹³C) NMR

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, key signals include the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the ethoxy groups. A notable feature is the presence of carbon-phosphorus coupling (JCP), which is invaluable for signal assignment. The ipso-carbon (the aromatic carbon directly bonded to the phosphorus atom) exhibits a large one-bond coupling constant (¹JCP), while other carbons show smaller two-, three-, or four-bond couplings.

Although specific ¹³C NMR data for this compound is not available in the provided search results, data from its derivatives illustrate the expected chemical shifts and coupling patterns.

Derivative of Diethyl Phenylphosphonatepara-SubstituentKey ¹³C Signals and Chemical Shifts (δ ppm)Coupling Constants (J Hz)Source
Diethyl (4-fluorophenyl)phosphonate -F16.21 (CH₃), 62.08 (OCH₂), 115.70 (aromatic CH), 124.51 (aromatic C-P), 134.26 (aromatic CH), 165.24 (aromatic C-F)d, J=6.4 (CH₃); d, J=5.5 (OCH₂); dd, J=21.4, 16.3; dd, J=192.6, 3.5; dd, J=11.3, 8.9; dd, J=253.4, 3.8 rsc.org
Diethyl (4-nitrophenyl)phosphonate -NO₂16.24 (CH₃), 62.70 (OCH₂), 123.26 (aromatic CH), 132.89 (aromatic CH), 135.80 (aromatic C-P), 150.17 (aromatic C-NO₂)d, J=6.2 (CH₃); d, J=5.5 (OCH₂); d, J=15.2; d, J=10.6; d, J=187.3; d, J=3.8 rsc.org
Diethyl (4-methoxyphenyl)phosphonate -OCH₃16.34 (CH₃), 55.36 (OCH₃), 61.82 (OCH₂), 113.95 (aromatic CH), 119.54 (aromatic C-P), 133.72 (aromatic CH), 162.83 (aromatic C-O)d, J=6.5 (CH₃); s; d, J=5.4 (OCH₂); d, J=16.0; d, J=194.8; d, J=11.3; d, J=3.4 rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques are critical for unambiguously assigning signals and determining complex structural features. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly important as it identifies protons that are close to each other in space, irrespective of their through-bond connectivity. libretexts.org This is essential for determining the stereochemistry and conformation of molecules. youtube.com

While the parent compound, this compound, is a relatively simple, achiral molecule where NOESY would be of limited use, this technique is crucial for characterizing its more complex derivatives. For example, in the study of ketose phosphonate derivatives, 1D NOESY experiments were used to confirm the relative stereochemistry at the anomeric carbon. An observed Nuclear Overhauser Effect (nOe) between the methylene protons of the phosphonate group and the H-2 proton of the pyranose ring confirmed the equatorial orientation of the phosphonate substituent researchgate.net. This through-space correlation provides definitive evidence of the spatial relationship between these groups, which cannot be obtained from standard 1D NMR or through-bond correlation experiments like COSY.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often high molecular weight, compounds. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of the target compound.

High-Resolution Mass Spectrometry (HRMS) using an ESI source has been employed to confirm the elemental composition of this compound and its derivatives iu.edursc.org. For this compound (C₁₁H₁₅O₄P), the exact mass is 242.0708 g/mol nih.gov.

The utility of ESI-MS is further demonstrated in the characterization of the porphyrin derivative H₂(TPPP). HR-ESI-MS analysis provided an experimental m/z value that matched the calculated value for the protonated molecule [M+H]⁺, confirming the successful synthesis of the complex macrocycle from the this compound precursor rsc.org.

CompoundMolecular FormulaCalculated Mass [M+H]⁺ (m/z)Observed Mass [M+H]⁺ (m/z)Source
H₂(TPPP) C₆₀H₇₁N₄O₁₂P₄1155.41251155.4116 rsc.org

Structure Activity Relationships and in Vitro Biological Activity of Derived Compounds

Design Principles for Phosphonate-Based Biologically Active Molecules

The design of biologically active molecules derived from phosphonates is fundamentally based on their role as structural mimics of natural phosphates. researchgate.netnih.gov A primary principle is the use of the phosphonate (B1237965) group as a bioisostere of the phosphate (B84403) group. frontiersin.org This substitution is highly effective because the phosphorus-carbon (P-C) bond in phosphonates is significantly more resistant to enzymatic and chemical hydrolysis than the labile phosphorus-oxygen (P-O) bond found in phosphates. researchgate.netfrontiersin.org This enhanced stability ensures that the molecule can reach its target intact, a crucial feature for drug design. nih.govfrontiersin.org

Key design strategies include:

Isosteric Mimicry : Phosphonates are designed to be isosteric and isopolar analogues of phosphate-containing substrates, cofactors, or intermediates in biochemical pathways. researchgate.netfrontiersin.org This allows them to bind to the active sites of enzymes that would normally process the natural phosphate compounds.

Transition-State Analogues : A sophisticated design principle involves creating phosphonate derivatives that mimic the geometry and charge distribution of the tetrahedral transition states of enzymatic reactions, such as peptide bond hydrolysis. researchgate.net By binding more tightly to the enzyme than the actual substrate, these analogues act as potent inhibitors. researchgate.net

Metabolic Stability : The inherent resistance of the P-C bond to cleavage by phosphatases and phosphodiesterases is a core advantage. frontiersin.org This principle is exploited to bypass metabolic pathways that would otherwise inactivate phosphate-based drugs, addressing issues like the often rate-limiting first phosphorylation step in the activation of many nucleoside analogues. frontiersin.org

Enzyme Inhibition Mechanisms by Phosphonate Derivatives

Derivatives of phosphonates are well-established as effective enzyme inhibitors, operating through several distinct mechanisms. Their structural similarity to natural substrates allows them to interfere with catalytic processes, often with high specificity. researchgate.netfrontiersin.org

The primary mechanisms of enzyme inhibition include:

Competitive Inhibition as Transition-State Mimics : Many phosphonate-based inhibitors function as competitive inhibitors by mimicking the tetrahedral intermediate formed during enzymatic catalysis, particularly by peptidases and lipases. researchgate.net The phosphonate group effectively replicates the configuration and charge of the high-energy transition state, allowing it to occupy the enzyme's active site with high affinity, thereby blocking access to the natural substrate. researchgate.net A theoretical model suggests that a stable pentagonal enzyme-phosphate ester complex can be formed, which mimics the transition state of the enzyme-catalyzed reaction. nih.gov

Isosteric Substrate Analogues : By acting as stable mimics of phosphorylated substrates, phosphonate derivatives can bind to the enzyme's active site without undergoing the subsequent catalytic reaction. researchgate.net This is particularly relevant for enzymes in isoprenoid biosynthetic pathways, where bisphosphonates mimic substrates containing a pyrophosphate moiety. nih.gov

Specific Inhibition of Key Regulatory Enzymes : Synthetic phosphonate analogues have been developed to be specific inhibitors of crucial metabolic enzymes. frontiersin.org For instance, analogues of 2-oxoglutarate, where a phosphonate group replaces the carboxyl group, are specific inhibitors of the 2-oxoglutarate dehydrogenase (OGDH) complex. frontiersin.org

Interaction with Specific Molecular Targets (in vitro)

The biological activity of phosphonate derivatives is defined by their interaction with specific molecular targets. In vitro studies have identified a range of enzymes and receptors that are effectively modulated by these compounds, highlighting their therapeutic potential.

Notable molecular targets include:

Farnesyl Pyrophosphate Synthase (FPPS) : This enzyme is a key player in the isoprenoid biosynthetic pathway and a well-established target for nitrogen-containing bisphosphonates. nih.gov Phosphonate derivatives can inhibit FPPS, which has implications for treating bone resorption disorders and certain cancers. nih.gov

Metalloenzymes : Phosphonates can act as inhibitors of metalloenzymes by chelating the metal ions essential for their catalytic activity. researchgate.net Targets in this class include metallo-β-lactamases (MBLs), which confer bacterial resistance to β-lactam antibiotics, and influenza endonuclease, a critical component of the viral replication machinery. researchgate.net

2-Oxo Acid Dehydrogenases : Synthetic phosphonates have shown specific inhibitory action against key regulatory enzymes like 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH). frontiersin.org

Purinergic Receptors : Nucleoside phosphonate derivatives have been developed to act as agonists or antagonists of P2X and P2Y receptors, which are involved in a variety of physiological processes. nih.gov

Anti-proliferative Activity Studies of Derived Heterocycles (in vitro)

The transformation of the formyl group of diethyl(4-formylphenyl)phosphonate into various heterocyclic systems has yielded compounds with significant anti-proliferative properties. These derivatives have been evaluated in vitro against a panel of human cancer cell lines, with some showing promising activity. eurjchem.comrsc.org

For example, novel series of pyrazolopyridine derivatives have been synthesized and tested for their ability to inhibit the growth of lung, cervical, breast, and prostate cancer cell lines. eurjchem.com Certain compounds within these series demonstrated potent anti-proliferative activity, with IC₅₀ values in the low micromolar range (5.12–17.12 µM). eurjchem.com Further investigation revealed that their mechanism of action could be linked to the inhibition of critical cell cycle kinases such as Aurora-A, Aurora-B, and CDK₅/P₂₅. eurjchem.com Similarly, quinoxaline (B1680401) derivatives have shown antiproliferative effects against neuroblastoma cell lines. nih.govnih.gov

Derivative ClassCell LineActivity (IC₅₀)Target Kinases
Pyrazolo[3,4-c]pyridineLung Cancer5.12 µMAurora-A, Aurora-B
Pyrazolo[3,4-c]pyridineBreast Cancer17.12 µMCDK₅/P₂₅, mTOR
QuinoxalineNeuroblastoma (SK-N-SH)2.49 µMTopoisomerase IIβ
QuinoxalineNeuroblastoma (IMR-32)3.96 µMTopoisomerase IIβ
1,4-Naphthoquinone-Pyrido[2,3-d]pyrimidineGastric Cancer (SGC7901)Potent InhibitionNot specified

This table presents representative data based on findings for various phosphonate-derived heterocycles to illustrate their potential anti-proliferative activity.

Antimicrobial Activity Investigations of Derived Compounds (in vitro)

Compounds derived from phosphonate precursors have been investigated for their potential as antimicrobial agents. scilit.com The synthesis of α-aminophosphonates, often through multicomponent reactions like the Kabachnik–Fields reaction involving an aldehyde, an amine, and a diethyl phosphite (B83602), has produced derivatives with notable activity against various pathogens. scilit.com

In vitro evaluations have demonstrated that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scilit.comchemrevlett.com For instance, a series of diethyl((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates were synthesized and showed promising antioxidant and antimicrobial activity when compared against standard drugs. scilit.com Similarly, certain N-formyl tetrahydropyrimidine (B8763341) derivatives, which can be synthesized from aromatic aldehydes, have displayed significant antibacterial and antifungal activity. chemrevlett.com

Derivative ClassTest OrganismResult
α-AminophosphonateStaphylococcus aureus (Gram +)Good Activity
α-AminophosphonateEscherichia coli (Gram -)Moderate Activity
α-AminophosphonateAspergillus niger (Fungus)Good Activity
N-Formyl TetrahydropyrimidineGram-positive bacteriaInspirational Activity
N-Formyl TetrahydropyrimidineGram-negative bacteriaInspirational Activity
N-Formyl TetrahydropyrimidineAspergillus niger (Fungus)Inspirational Activity

This table provides an illustrative summary of the antimicrobial activities observed for classes of compounds derivable from phosphonate precursors.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational tool used extensively to predict and analyze the binding interactions between a ligand and a target receptor at the molecular level. jetir.orgnih.gov For derivatives of this compound, docking studies provide crucial insights into their mechanism of action and help rationalize observed structure-activity relationships. nih.gov

These in silico studies can:

Identify Binding Modes : Docking simulations reveal the preferred orientation of the inhibitor within the enzyme's active site, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues. nih.govnih.gov

Predict Binding Affinity : By calculating a docking score or binding energy, these studies can predict how strongly a compound will bind to its target. nih.gov For example, docking of 4-anilino quinazoline (B50416) derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been used to predict their inhibitory potential. nih.gov

Guide Rational Design : The insights gained from docking studies are invaluable for the rational design of new, more potent inhibitors. nih.gov By understanding which functional groups contribute positively or negatively to binding, medicinal chemists can modify the lead compound to optimize its interaction with the target receptor. nih.gov

Comparative Analysis with Similar Phosphonate Esters

The biological activity of phosphonate derivatives is not only determined by the core structure but is also significantly influenced by the nature of the ester groups attached to the phosphorus atom and other substituents on the molecule. mdpi.com

A comparative analysis of diethyl esters, such as this compound, with other phosphonate esters (e.g., dimethyl or diisopropyl esters) reveals important trends:

Steric Effects : The size of the alkyl groups on the phosphonate ester can impact the rate of hydrolysis and the ability of the molecule to fit into a constrained enzyme active site. mdpi.com Alkaline hydrolysis studies of diethyl alkylphosphonates have shown that reactivity decreases with increasing steric hindrance of the alkyl chain. mdpi.com This suggests that while stability is a goal, excessive bulk can be detrimental to biological function.

Electronic Effects : The hydrolysis of phosphonates is generally less sensitive to electronic effects compared to the hydrolysis of carboxylic esters. mdpi.com However, the electronic nature of substituents on the phenyl ring can still modulate the reactivity of the phosphorus center and influence interactions with the biological target.

Leaving Group Ability : In reactions where part of the phosphonate ester acts as a leaving group, the nature of the ester influences the reaction rate. mdpi.com

This comparative analysis is crucial for fine-tuning the properties of a lead compound to achieve the desired balance of stability, potency, and selectivity.

Q & A

Q. What are the optimal synthetic routes for diethyl(4-formylphenyl)phosphonate, and how is purity ensured?

this compound is synthesized via nucleophilic substitution or condensation reactions under controlled conditions. A typical method involves reacting 4-formylphenyl precursors (e.g., 4-chlorobenzyl derivatives) with diethyl phosphite in anhydrous solvents like toluene or THF. Reaction completion is achieved within 24 hours, followed by purification using flash chromatography to isolate the product with >97% purity . Key steps include:

  • Reaction conditions : Room temperature or mild heating (40–60°C) under inert atmosphere.
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures.
  • Characterization : Confirmed via 1H^{1}\text{H} NMR (e.g., aldehyde proton at ~10 ppm), 31P^{31}\text{P} NMR (~20–25 ppm for phosphonate), and HRMS for molecular ion validation .

Q. What spectroscopic techniques confirm the structure of this compound, and what are key spectral markers?

  • 1H^{1}\text{H} NMR : Distinct signals for the aldehyde proton (~10 ppm), aromatic protons (7.5–8.0 ppm), and ethoxy groups (1.2–1.4 ppm for CH3_3, 4.0–4.2 ppm for CH2_2) .
  • 31P^{31}\text{P} NMR : A singlet near 20–25 ppm confirms the phosphonate group .
  • HRMS : Molecular ion peak at m/z corresponding to C11_{11}H15_{15}O4_4P (exact mass calculated as 242.07) .

Q. How should this compound be stored to maintain stability?

The compound is moisture-sensitive and should be stored under anhydrous conditions at 2–8°C in amber glass containers. Catalogs indicate classification as hazardous (flammable), necessitating ventilation and avoidance of oxidizing agents . Decomposition via hydrolysis (e.g., in ’s mechanism) underscores the need for dry handling .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between studies be resolved?

Discrepancies in NMR shifts or HRMS values may arise from solvent effects, calibration differences, or impurities. To mitigate:

  • Standardize conditions : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS for 1H^{1}\text{H} NMR).
  • Cross-validate : Compare with synthetic intermediates (e.g., 4-chlorobenzyl precursors) and literature benchmarks .
  • Reproduce protocols : Ensure reaction/purification steps align with published methods to exclude side products .

Q. What computational methods are used to study the electronic properties of this compound?

Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example:

  • Electron-withdrawing effects : The aldehyde and phosphonate groups reduce electron density on the aromatic ring, influencing reactivity in cross-coupling reactions.
  • Geometric optimization : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and torsional strain, validated against X-ray crystallography data when available .

Q. How can this compound be applied in transition-metal-free reactions?

The compound’s aldehyde and phosphonate groups enable diverse transformations:

  • Nucleophilic additions : React with amines or hydrazines to form Schiff bases or hydrazones, useful in heterocyclic synthesis (e.g., pyrazole derivatives) .
  • Cross-coupling precursors : Serve as a substrate in base- or light-promoted arylations, avoiding costly metal catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.